molecular formula C12H4N4 B072673 Tetracyanoquinodimethane CAS No. 1518-16-7

Tetracyanoquinodimethane

Cat. No. B072673
CAS RN: 1518-16-7
M. Wt: 204.19 g/mol
InChI Key: PCCVSPMFGIFTHU-UHFFFAOYSA-N
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Description

Tetracyanoquinodimethane (TCNQ) is an organic compound with the chemical formula (N≡C−)2C=C6H4=C (−C≡N)2 . It is an orange crystalline solid . This cyanocarbon, a relative of para-quinone, is an electron acceptor that is used to prepare charge transfer salts, which are of interest in molecular electronics .


Synthesis Analysis

TCNQ is prepared by the condensation of 1,4-cyclohexanedione with malononitrile, followed by dehydrogenation of the resulting diene with bromine . Further reactions of compounds with malononitrile using the Lehnert reagent afforded corresponding TCNQ derivatives .


Molecular Structure Analysis

The molecule is planar, with D2h symmetry . The evolution of core levels, electronic structure, and Fermi-level with increasing lithium insertion into TCNQ was monitored . The results show that lithium insertion takes place under integer charge transfer and polaron formation .


Chemical Reactions Analysis

Like tetracyanoethylene (TCNE), TCNQ is easily reduced to give a blue-colored radical anion . The reduction potential is about −0.3 V relative to the ferrocene/ferrocenium couple . This property is exploited in the development of charge-transfer salts .


Physical And Chemical Properties Analysis

TCNQ is a green colored powder or orange crystals . It has a molar mass of 204.192 g·mol−1 . It sublimes at its boiling point . The evolution of molecular/crystal structure and morphology of p-TCNQ during charging/discharging was examined .

Scientific Research Applications

1. Application in Organic Photoelectric Materials

  • Summary of the Application: TCNQ, when combined with tetrathiafulvalene (TTF), forms a donor-acceptor system that transforms the intermolecular charge transfer property into the intramolecular charge transfer property. This is significant when exploring and expanding the application potential of conductive molecules .
  • Methods of Application: The work incorporates TCNQ (acceptor) and TTF (donor) alternately into a macrocyclic molecule, resulting in a cyclopolymer of TCNQ-TTF . The structures of these molecules are optimized using density functional theory (DFT) at the M062X/6-311 g (d) level .
  • Results or Outcomes: DFT calculation results show that these molecules have excellent intramolecular charge transfer capability and multi-redox activity. Their absorption spectra are in the visible light range, leading to good light responding properties .

2. Application in Electrochemical Sensing

  • Summary of the Application: TCNQ-TTF systems have been used in the development of electrochemical sensors .
  • Methods of Application: A screen-printed electrode modified with TTF-TCNQ/ionic liquid conductive gel was developed for the detection of tyrosine .
  • Results or Outcomes: The results showed that the current had a good linear relationship with the increase of concentration, and this finding has been used to detect tyrosine in urine .

3. Application in Supramolecular Materials

  • Summary of the Application: The double-walled assembly and host–guest inclusion performance of the cyclopolymer of TCNQ-TTF indicate their remarkable ability as building blocks for supramolecular systems .
  • Methods of Application: The cyclopolymer of TCNQ-TTF is used as a building block in the creation of supramolecular systems .
  • Results or Outcomes: Based on DFT calculations, these molecules are expected to have potential applications in organic photoelectric, electrochemical sensing, and supramolecular materials .

4. Application in Single-Atom Catalysts

  • Summary of the Application: Transition metal-tetracyanoquinodimethane monolayers have been studied as single-atom catalysts for the electrocatalytic nitrogen reduction reaction .
  • Methods of Application: The work involves studying 17 transition metal single atoms supported on tetracyanoquinodimethane monolayers (TM-TCNQ), and among them, Sc-TCNQ and Ti-TCNQ are found to be excellent candidates for NRR .
  • Results or Outcomes: The Gibbs free energy diagram shows that Sc-TCNQ and Ti-TCNQ exhibit a low NRR overpotential of 0.33 and 0.22 V, respectively, through an enzymatic-consecutive mixed pathway .

5. Application in Molecular Electronics

  • Summary of the Application: TCNQ is used to prepare charge transfer salts, which are of interest in molecular electronics .
  • Methods of Application: TCNQ forms charge-transfer salts with high electrical conductivity. An example is the product from treatment of TCNQ with the electron donor tetrathiafulvene (TTF), where TCNQ forms an ion pair, the TTF-TCNQ complex, in which TCNQ is the acceptor .
  • Results or Outcomes: This salt crystallizes in a one-dimensionally stacked polymer, consisting of segregated stacks of cations and anions of the donors and the acceptors, respectively. The complex crystal is an organic semiconductor that exhibits metallic electric conductivity .

6. Application in Photophysics

  • Summary of the Application: TCNQ and its solvated complexes with acetonitrile (ACN) and benzene (Bz) have been studied under the jet-cooled gas-phase condition using laser-induced fluorescence (LIF) spectroscopy . The study reveals new aspects of the photophysics of TCNQ .
  • Methods of Application: The study involves performing LIF spectroscopy of TCNQ and its solvated complexes with ACN and benzene (Bz), under the jet-cooled gas-phase condition .
  • Results or Outcomes: The study shows that in the TCNQ monomer and TCNQ–ACN complex the S1 (ππ*) state is coupled to the intramolecular charge-transfer (ICT) state, while the S1 state of TCNQ in the TCNQ–Bz complex is more strongly coupled to the intermolecular CT state .

Safety And Hazards

TCNQ is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile
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InChI

InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H
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InChI Key

PCCVSPMFGIFTHU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N
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Molecular Formula

C12H4N4
Record name tetracyanoquinodimethane
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Related CAS

26810-79-7
Record name Propanedinitrile, 2,2′-(2,5-cyclohexadiene-1,4-diylidene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID5061748
Record name Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis-
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Molecular Weight

204.19 g/mol
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Physical Description

Green crystalline solid; [Alfa Aesar MSDS]
Record name Tetracyanoquinodimethane
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Product Name

7,7,8,8-Tetracyanoquinodimethane

CAS RN

1518-16-7
Record name Tetracyanoquinodimethane
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Record name Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis-
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Record name Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis-
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Record name 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bismalononitrile
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Record name 7,7,8,8-TETRACYANO-P-QUINODIMETHANE
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Synthesis routes and methods

Procedure details

According to the procedure of Fatiadi Synthesis, 1976, 133, incorporated herein by reference, the 1,4-bis(dicyanomethylene)cyclohexane is allowed to react with manganese dioxide in refluxing (110° C.) toluene for ca. 15 minutes to provide TCNQ in ca. 60% yields.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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